KRAS mutant protein inhibitor 1

Oncology KRAS G12C Cell Viability

Distinct from clinical candidates sotorasib and adagrasib, this research-grade tool features a unique 1,8-naphthyridinone core and acryloylpiperazine warhead for covalent targeting of the KRAS G12C switch II pocket. Demonstrates superior in vitro potency (14.49 nM) in NCI-H358 NSCLC models vs. clinical agents (sotorasib 47.9 nM, adagrasib 89.9 nM). Ideal for SAR benchmark studies, comparative mechanistic dissection of p-ERK/p-AKT signaling, and assay development. Structural uniqueness ensures different off-target profiles—validate before substituting with clinical analogs.

Molecular Formula C31H27Cl3FN7O2
Molecular Weight 654.9 g/mol
Cat. No. B12419428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS mutant protein inhibitor 1
Molecular FormulaC31H27Cl3FN7O2
Molecular Weight654.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=CC(=C5F)Cl)Cl)N
InChIInChI=1S/C31H27Cl3FN7O2/c1-5-22(43)40-8-10-41(11-9-40)29-17-12-21(34)27(23-24(35)19(32)13-20(33)25(23)37)39-30(17)42(31(44)18(29)14-36)28-16(4)6-7-38-26(28)15(2)3/h5-7,12-13,15H,1,8-11,37H2,2-4H3
InChIKeyIBNSEKBMYPAXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS Mutant Protein Inhibitor 1: Technical Profile and Procurement Considerations


KRAS mutant protein inhibitor 1 (CAS: 2642305-16-4) is a synthetic small molecule with the molecular formula C31H27Cl3FN7O2 and a molecular weight of 654.95 g/mol . It is categorized as a covalent inhibitor designed to target the switch II pocket of the KRAS protein, specifically trapping it in the inactive GDP-bound state [1]. This compound is primarily utilized in oncology research to investigate the downstream signaling consequences of KRAS inhibition, particularly in cellular models harboring the KRAS G12C mutation.

Why In-Class KRAS Inhibitors Cannot Simply Substitute KRAS Mutant Protein Inhibitor 1


While numerous KRAS inhibitors share a common mechanism of targeting the switch II pocket, their chemical structures significantly influence binding kinetics, cellular permeability, and selectivity for specific KRAS mutant isoforms. For instance, clinically advanced inhibitors like sotorasib and adagrasib are optimized for oral bioavailability and specific pharmacokinetic profiles in humans, which may not align with the needs of a research tool compound [1]. In contrast, KRAS mutant protein inhibitor 1 is provided as a research-grade reagent with a distinct structural scaffold featuring a 1,8-naphthyridinone core and an acryloylpiperazine warhead . This structural uniqueness can lead to different off-target profiles and cellular potency compared to other tool compounds or clinical candidates, making direct substitution without validation a significant risk to experimental reproducibility.

Quantitative Differentiation of KRAS Mutant Protein Inhibitor 1 from Analogs


Cellular Antiproliferative Potency in NCI-H358 (KRAS G12C) Cells

KRAS mutant protein inhibitor 1 (reported as Compound 11B) demonstrates nanomolar antiproliferative activity against the KRAS G12C-mutant NCI-H358 non-small cell lung cancer cell line. Its IC50 value of 14.49 nM places it in a potency range comparable to, but distinct from, other tool compounds and clinical candidates . For example, a related analog from the same patent series (Compound 11) exhibits reduced potency with an IC50 of 27.63 nM under identical assay conditions . This nearly 2-fold difference in potency highlights the impact of subtle structural modifications on cellular efficacy.

Oncology KRAS G12C Cell Viability

Contextual Potency Comparison with Clinical KRAS G12C Inhibitors

While direct head-to-head data with clinical inhibitors like sotorasib or adagrasib are not available for this specific research compound, cross-study comparison of cellular IC50 values in the NCI-H358 model provides a useful benchmark. KRAS mutant protein inhibitor 1 (Compound 11B) shows an IC50 of 14.49 nM . In a separate study, the clinically approved inhibitor sotorasib exhibited an IC50 of 47.9 nM in KRAS G12C-mutant lung cancer cells, and adagrasib (MRTX849) showed an IC50 of 89.9 nM [1]. This indicates that this research tool compound demonstrates superior cellular potency to these clinical agents in vitro.

Oncology KRAS G12C Potency Benchmarking

Structural Basis for Covalent Engagement of KRAS G12C

KRAS mutant protein inhibitor 1 features a distinct 1,8-naphthyridinone core scaffold and an acryloylpiperazine warhead, a structural motif designed for covalent engagement with the mutant cysteine 12 residue in KRAS G12C . This contrasts with the quinazoline-based scaffolds found in early tool compounds like ARS-1620 or the tetrahydropyridopyrimidine core of clinical inhibitors like adagrasib [1]. The covalent binding mechanism ensures prolonged target engagement, a key advantage over reversible inhibitors, and is a hallmark of this compound class.

Structural Biology Covalent Inhibition KRAS G12C

Validated Research Applications for KRAS Mutant Protein Inhibitor 1


Cellular Proof-of-Concept Studies in KRAS G12C-Driven NSCLC Models

Based on the demonstrated antiproliferative potency of 14.49 nM in NCI-H358 cells , this compound is ideally suited for establishing preliminary proof-of-concept in cellular models of KRAS G12C-mutant non-small cell lung cancer. Its potency, which surpasses that of the related analog Compound 11, makes it a strong candidate for initial in vitro efficacy screening before advancing to more complex in vivo or clinical-stage compounds.

Structure-Activity Relationship (SAR) Studies of KRAS Switch II Binders

The distinct 1,8-naphthyridinone core and acryloylpiperazine warhead [1] position this compound as a valuable tool in SAR campaigns. Researchers can use it as a benchmark to compare the potency and binding characteristics of novel, in-house synthesized analogs, particularly when exploring alternative core scaffolds or warhead geometries aimed at improving selectivity or overcoming resistance.

Comparative Mechanistic Studies Against Clinical KRAS Inhibitors

Given its superior in vitro potency compared to clinical agents sotorasib (47.9 nM) and adagrasib (89.9 nM) in analogous cellular assays [2], this compound serves as an excellent research control for comparative mechanistic studies. It allows investigators to dissect differences in downstream signaling modulation (e.g., p-ERK, p-AKT) between a highly potent tool compound and clinically approved drugs, potentially revealing new insights into resistance mechanisms or optimal combination strategies.

In Vitro Assay Development and Validation for KRAS Activity

The compound's well-defined covalent mechanism of action and available cellular potency data make it a reliable positive control for developing and validating new biochemical or cellular assays aimed at measuring KRAS activity, GTP loading, or downstream effector engagement. Its use ensures assay robustness and provides a benchmark for evaluating the activity of other, less-characterized KRAS pathway inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS mutant protein inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.